molecular formula C9H12 B8666093 2,3,3a,4-tetrahydro-1H-indene CAS No. 39014-56-7

2,3,3a,4-tetrahydro-1H-indene

Cat. No. B8666093
CAS RN: 39014-56-7
M. Wt: 120.19 g/mol
InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4-tetrahydro-1H-indene is a useful research compound. Its molecular formula is C9H12 and its molecular weight is 120.19 g/mol. The purity is usually 95%.
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properties

CAS RN

39014-56-7

Product Name

2,3,3a,4-tetrahydro-1H-indene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2,3,3a,4-tetrahydro-1H-indene

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4,9H,3,5-7H2

InChI Key

BIEBZGCKLFWMCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction is carried out with a system consisting of one decomposition reactor, one Diels Alder reactor and two distillation column. A mixture of a starting dicyclopentadiene material containing tetrahydroindene and a solvent (weight ratio of 2:5) is continuously fed to the decomposition reactor, and a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4. The ratio of tetrahydroindene/dicyclopentadiene (by weight) in the liquid starting material is adjusted to 5/100. A part of the liquid phase in the decomposition reactor is continuously discharged out of the system so as to keep constant the quantity of liquid in the decomposition reactor. The gaseous reaction product formed in the decomposition reactor is recovered, fed to the first distillation column, and rectified at the same column top pressure, column bottom pressure and reflux ratio as in Example 4. Fraction (B-1) composed mainly of cyclopentadiene is obtained from the column top, and fraction (B-2) composed mainly of dicyclopentadiene and tetrahydroindene is obtained from the column bottom. The fraction (B-2) is discharged out of the system. As a result, the recovery rate of cyclopentadiene (the quantity of cyclopentadiene (parts by weight) in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 74.0%, and the recovery rate of cyclopentadiene and dicyclopentadiene (total quantity (parts by weight) of cyclopentadiene and dicyclopentadiene in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 75.0%.
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tetrahydroindene dicyclopentadiene
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Synthesis routes and methods II

Procedure details

The fraction (C-1) is fed to the fourth distillation column, and rectified at a column top pressure of 0.08 atmosphere, a column bottom pressure of 0.09 atmosphere, and a reflux ratio of 30. A fraction containing components having a boiling point lower than that of 5-vinyl-2-norbornene is obtained from the column top, and a fraction containing 5-vinyl-2-norbornene, dicyclopentadiene and tetrahydroindene is obtained from the column bottom. Further, the fraction from the column bottom is fed to the fifth distillation column (distillation "d1 "), and rectified at a column top pressure of 0.03 atmosphere, a column bottom pressure of 0.06 atmosphere, and a reflux ratio of 4.6. Component (D-1) composed mainly of 5-vinyl-2-norbornene is obtained from the column top, and component (D-2) composed mainly of dicyclopentadiene is obtained from the column bottom. The fraction (D-2) is recycled to the decomposition reactor.
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